5-[6-(3,5-DICARBOXYPHENYL)-1,3,5,7-TETRAOXOPYRROLO[3,4-F]ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID
Overview
Description
5-[6-(3,5-Dicarboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-2-yl]benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a combination of carboxylic acid groups and a tetraoxopyrroloisoindole core, making it a subject of interest in both synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(3,5-dicarboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-2-yl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable phthalic anhydride derivative with an aromatic amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[6-(3,5-Dicarboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-2-yl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-[6-(3,5-Dicarboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-2-yl]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-[6-(3,5-dicarboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-2-yl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound similar to vitamin E.
Uniqueness
5-[6-(3,5-Dicarboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-2-yl]benzene-1,3-dicarboxylic acid is unique due to its tetraoxopyrroloisoindole core and multiple carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
5-[2-(3,5-dicarboxyphenyl)-1,3,5,7-tetraoxopyrrolo[3,4-f]isoindol-6-yl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12N2O12/c29-19-15-7-17-18(22(32)28(21(17)31)14-5-11(25(37)38)2-12(6-14)26(39)40)8-16(15)20(30)27(19)13-3-9(23(33)34)1-10(4-13)24(35)36/h1-8H,(H,33,34)(H,35,36)(H,37,38)(H,39,40) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXPQNLCRTWKSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12N2O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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